Tert-butyl N-[(3S,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]carbamate
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Description
Scientific Research Applications
1. Asymmetric Synthesis
Tert-butyl N-[(3S,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]carbamate is used in asymmetric synthesis. For example, it is involved in the enantioselective nitrile anion cyclization for the efficient synthesis of chiral pyrrolidines, which are important intermediates in the synthesis of various biologically active compounds (Chung et al., 2005).
2. Chemical Transformations
This compound is key in various chemical transformations. It undergoes reactions like lithiation, reacting with electrophiles to yield substituted derivatives (Smith et al., 2013). Additionally, it plays a role in photoredox-catalyzed amination, enabling the synthesis of diverse compounds under mild conditions (Wang et al., 2022).
3. Intermediate in Synthesis Processes
It serves as a crucial intermediate in the enantioselective synthesis of other chemical entities, such as carbocyclic analogues of 2′-deoxyribonucleotides (Ober et al., 2004).
4. Involvement in Molecular Interactions
This compound contributes to the understanding of molecular interactions like hydrogen bonds between different chemical groups, offering insights into the structural orientation and interactions of complex molecules (Baillargeon et al., 2014).
5. Drug Intermediate Synthesis
It is used in synthesizing drug intermediates, demonstrating its relevance in the pharmaceutical industry. For instance, it's used in creating intermediates for important drugs, reflecting its versatility and importance in drug synthesis processes (Min, 2010).
6. Involvement in Organic Electronics
The compound finds application in the synthesis of materials for organic electronics, indicating its utility in material science and engineering. This includes the creation of luminescent materials and polymers with specific properties (Song et al., 2016).
properties
IUPAC Name |
tert-butyl N-[(3S,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-13(2,3)7-10-8-15-9-11(10)16-12(17)18-14(4,5)6/h10-11,15H,7-9H2,1-6H3,(H,16,17)/t10-,11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRKQRQSRQLHAK-GHMZBOCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1CNCC1NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@@H]1CNC[C@H]1NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[(3S,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]carbamate |
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